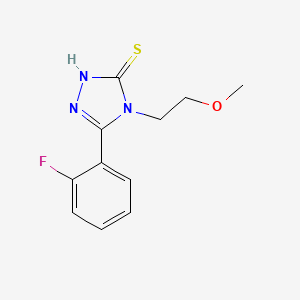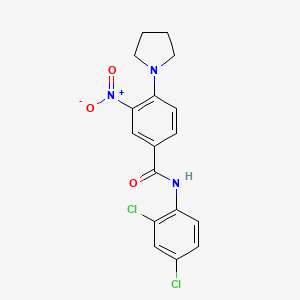
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
説明
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as NNZ-2591, is a small molecule drug that has been shown to have potential therapeutic benefits in treating various neurological disorders. This compound was first synthesized in 2011 and has since been the subject of numerous scientific studies due to its unique pharmacological profile.
作用機序
The exact mechanism of action of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is believed to work by modulating the activity of a specific type of glutamate receptor in the brain. Glutamate is a neurotransmitter that plays a key role in learning and memory, and abnormalities in glutamate signaling have been implicated in many neurological disorders. N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to enhance the activity of this receptor, which may help to restore normal glutamate signaling in the brain.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the expression of certain proteins involved in synaptic function and to reduce the levels of certain inflammatory cytokines in the brain. These effects may help to improve cognitive function and reduce inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is that it has been shown to be well-tolerated in animal models and has a favorable pharmacokinetic profile. This makes it a promising candidate for further development as a therapeutic drug. However, there are also some limitations to its use in lab experiments, including the need for careful dosing and monitoring to avoid potential toxicity.
将来の方向性
There are many potential future directions for research on N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. Some possible areas of focus include:
- Further studies to elucidate the exact mechanism of action of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide and to identify potential targets for drug development.
- Clinical trials to test the safety and efficacy of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in humans with neurological disorders.
- Studies to investigate the potential use of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in combination with other drugs or therapies to enhance its therapeutic effects.
- Development of new formulations or delivery methods for N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide to improve its bioavailability and efficacy.
- Studies to investigate the potential use of N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in other neurological disorders beyond Fragile X syndrome, autism spectrum disorders, and epilepsy.
Conclusion
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is a promising small molecule drug that has shown potential therapeutic benefits in treating a range of neurological disorders. While further research is needed to fully understand its mechanism of action and potential clinical applications, the existing scientific literature suggests that N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may be a promising candidate for further development as a therapeutic drug.
科学的研究の応用
N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have potential therapeutic benefits in treating a range of neurological disorders, including Fragile X syndrome, autism spectrum disorders, and epilepsy. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems, and N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to improve cognitive function and reduce behavioral symptoms in animal models of this disorder. Similarly, N-(4-fluorophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to improve social behavior and reduce seizures in animal models of autism spectrum disorders and epilepsy.
特性
IUPAC Name |
N-(4-fluorophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-4-6-14(7-5-13)19-17(22)12-3-8-15(16(11-12)21(23)24)20-9-1-2-10-20/h3-8,11H,1-2,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFOSFZWIIXMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4081691.png)
![4-({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B4081692.png)
![2-chloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4081724.png)


![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl butyrate](/img/structure/B4081756.png)
![2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4081765.png)
![12-butyl-9-(butylthio)-6,6-dimethyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B4081771.png)
![4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4081778.png)
![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4081782.png)
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081786.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4081794.png)
![N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4081801.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081809.png)